molecular formula C20H23FN2O3S B2588245 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941906-89-4

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2588245
CAS RN: 941906-89-4
M. Wt: 390.47
InChI Key: VQPSVRYRFHNGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JWH-018, which is a synthetic cannabinoid that has been developed for research purposes.

Scientific Research Applications

Antitumor Activity

Research on novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has shown promising results in the field of antitumor agents. The synthesis of such compounds and their evaluation for in vitro antitumor activity revealed that certain derivatives were more potent and efficacious than the reference drug Doxorubicin. These findings highlight the potential of tetrahydroquinoline sulfonamides as a new class of antitumor agents (Alqasoumi et al., 2010).

Fluorescence Studies

Fluorophores derived from benzo[de]isoquinoline-1,3-diones have been studied for their fluorescence properties and potential applications in biological imaging. Synthesis and characterization of these novel fluorophores have opened avenues for their use in labeling nucleosides and oligodeoxyribonucleotides, enhancing the visualization of biological processes at the molecular level (Singh & Singh, 2007).

Molecular Interaction Studies

Studies on the molecular interactions between human carbonic anhydrases and benzenesulfonamides have led to the design of novel compounds with improved selectivity towards druggable isoforms. This research not only advances our understanding of enzyme-inhibitor interactions but also contributes to the development of more effective therapeutic agents (Bruno et al., 2017).

Antimicrobial Activity

The synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives as antimicrobial agents represent another application area. By structurally modifying the quinoline and sulfonamide moieties, researchers have developed compounds with significant activity against Gram-positive bacteria, demonstrating the potential of these derivatives in addressing microbial resistance issues (Biointerface Research in Applied Chemistry, 2019).

Herbicidal Activity

Research on the herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including derivatives of the discussed compound, has identified potent inhibitors of protoporphyrinogen oxidase. These findings contribute to the search for new herbicides with high efficacy, broad-spectrum activity, and safety to crops (Huang et al., 2005).

properties

IUPAC Name

4-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14(2)11-12-23-19-9-6-17(13-15(19)3-10-20(23)24)22-27(25,26)18-7-4-16(21)5-8-18/h4-9,13-14,22H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPSVRYRFHNGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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